3,4,5-Trichloropyridin-2-ol
Overview
Description
3,4,5-Trichloropyridin-2-ol is a chlorinated derivative of pyridinol, a heterocyclic aromatic compound. It is known for its significant role as an intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides . The compound has a molecular formula of C5H2Cl3NO and a molar mass of 198.44 g/mol .
Mechanism of Action
Target of Action
3,4,5-Trichloropyridin-2-ol is a chlorinated version of 2-pyridone . It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr
Mode of Action
It is known that it is a metabolite of certain pesticides, suggesting that it may interact with biological targets in a similar manner to these parent compounds .
Biochemical Pathways
This compound is involved in the biodegradation pathways of the insecticide chlorpyrifos and the herbicide triclopyr . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification . Two possible degradation pathways of this compound have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
Pharmacokinetics
It is known that this compound is a metabolite of certain pesticides, suggesting that it may share similar pharmacokinetic properties with these parent compounds .
Result of Action
It is known that it is a metabolite of certain pesticides, suggesting that it may have similar effects to these parent compounds .
Action Environment
This compound is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring . The release of chloride inhibits the proliferation of soil microbes in the neighboring environment and further prevents the degradation of parent chemicals .
Biochemical Analysis
Biochemical Properties
3,4,5-Trichloropyridin-2-ol plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in detoxification processes, leading to altered cellular responses to environmental stressors . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can undergo biodegradation through hydrolytic-oxidative dechlorination and denitrification pathways, leading to the formation of intermediate metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows this compound to interact with specific biomolecules within distinct cellular environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloropyridin-2-ol typically involves the reaction of trichloroacetyl chloride with acrylonitrile. This process includes several steps: addition, cyclization, and aromatization . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as tetrachloropyridine .
Industrial Production Methods
In industrial settings, the production of this compound is optimized by conducting the individual steps separately. This separation helps in managing the by-products like water and hydrochloric acid, which can interfere with the earlier steps of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated pyridines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various chlorinated pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals .
Scientific Research Applications
3,4,5-Trichloropyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloropyridin-2-ol: Another chlorinated pyridinol with similar applications in agrochemicals.
2,3,5,6-Tetrachloropyridine: A more heavily chlorinated derivative used in similar contexts.
Uniqueness
3,4,5-Trichloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of certain agrochemicals .
Properties
IUPAC Name |
3,4,5-trichloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZPCKHNCXIHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407463 | |
Record name | 3,4,5-Trichloropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-98-3 | |
Record name | 3,4,5-Trichloropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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